molecular formula C12H9FO2S B2643049 3-Phenylbenzene-1-sulfonyl fluoride CAS No. 1955520-79-2

3-Phenylbenzene-1-sulfonyl fluoride

Cat. No.: B2643049
CAS No.: 1955520-79-2
M. Wt: 236.26
InChI Key: LOQIAGFRQXGKFH-UHFFFAOYSA-N
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Description

3-Phenylbenzene-1-sulfonyl fluoride (C₁₂H₉FO₂S) is a sulfonyl fluoride derivative characterized by a benzene ring substituted with a phenyl group at the 3-position and a sulfonyl fluoride (-SO₂F) group at the 1-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to the stability and reactivity of the sulfonyl fluoride moiety, which participates in SuFEx (Sulfur Fluoride Exchange) click chemistry . Its applications span from covalent inhibitor design to polymer cross-linking. The phenyl substituent enhances steric bulk and modulates electronic properties, influencing reactivity compared to simpler sulfonyl fluorides.

Properties

IUPAC Name

3-phenylbenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQIAGFRQXGKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzene-1-sulfonyl fluoride typically involves the reaction of sulfonates or sulfonic acids with fluorinating agents. A common method includes the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as fluorinating agents under controlled conditions . Another approach involves the chlorine-fluorine exchange reaction using arenesulfonyl chlorides in the presence of potassium fluoride (KF) or potassium bifluoride (KHF2) in acetonitrile .

Industrial Production Methods: Industrial production of sulfonyl fluorides often employs a one-pot synthesis method, which is efficient and cost-effective. This method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . The process is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

A key structural analogue is 3-(Trifluoromethyl)benzene-1-sulfonyl chloride (C₇H₄ClF₃O₂S), which replaces the phenyl group with a trifluoromethyl (-CF₃) substituent and substitutes fluorine with chlorine in the sulfonyl group. The -CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride compared to the phenyl-substituted sulfonyl fluoride. This difference significantly impacts reactivity and stability:

  • Electron Effects : The phenyl group in 3-phenylbenzene-1-sulfonyl fluoride provides moderate electron-withdrawing effects, whereas -CF₃ in the sulfonyl chloride analogue intensifies electrophilicity, accelerating nucleophilic substitution reactions .
Reactivity and Stability
  • Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides (e.g., this compound) exhibit superior hydrolytic stability compared to sulfonyl chlorides. The S-F bond is less prone to hydrolysis under ambient conditions, making fluorides preferable for storage and applications requiring prolonged stability . In contrast, 3-(trifluoromethyl)benzene-1-sulfonyl chloride reacts rapidly with water or nucleophiles, limiting its utility in aqueous environments .
  • SuFEx Reactivity: Sulfonyl fluorides participate selectively in SuFEx reactions with amines or phenols, forming stable sulfonate linkages. Sulfonyl chlorides, while more reactive, often produce side products due to competing hydrolysis.

Research Findings and Limitations

Recent studies highlight the growing preference for sulfonyl fluorides in drug discovery due to their balance of stability and reactivity. However, direct electrochemical or thermodynamic data for this compound remain scarce compared to transition metal fluorides (e.g., NiF₂ or CoF₃ composites, as noted in electrochemical studies ). Further research is needed to quantify substituent effects on redox behavior or catalytic activity.

Biological Activity

3-Phenylbenzene-1-sulfonyl fluoride (PSF) is a sulfonyl fluoride compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure enables a range of biological activities, making it a valuable compound for therapeutic development and research into enzyme inhibition.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group attached to a sulfonyl fluoride moiety. This configuration allows for significant reactivity, particularly in biological systems where it can interact with enzymes and other proteins.

The biological activity of PSF primarily stems from its ability to act as an irreversible inhibitor of serine proteases and other enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of these enzymes, leading to their inactivation. This mechanism is crucial for its role in various biochemical pathways, including those involved in inflammation and cancer progression.

Inhibition Studies

In studies assessing the inhibitory effects of PSF on different enzymes, it was found to effectively inhibit lipoprotein lipase, an enzyme important for lipid metabolism. The potency of PSF as an inhibitor varies depending on the substrate and the specific enzyme being targeted. For instance, PSF demonstrated a significant reduction in enzyme activity in vitro, highlighting its potential as a therapeutic agent for metabolic disorders .

Anticancer Activity

Recent research has explored the anticancer properties of PSF derivatives. A study indicated that modifications to the PSF structure could enhance its cytotoxicity against various cancer cell lines. The derivatives were evaluated for their ability to induce apoptosis in cancer cells, revealing promising results that warrant further investigation.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of PSF. The compound has been tested against several bacterial strains, showing inhibitory effects that suggest potential applications as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other known sulfonamide antibiotics .

Research Findings

Study Focus Findings
Enzyme InhibitionPSF inhibits lipoprotein lipase effectively, with varying potency based on substrate.
Anticancer ActivityModified PSF derivatives exhibit increased cytotoxicity against cancer cell lines.
Antimicrobial ActivityDemonstrated significant antibacterial effects against selected strains.

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